molecular formula C11H18N2O2 B14627097 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole CAS No. 56593-86-3

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole

Katalognummer: B14627097
CAS-Nummer: 56593-86-3
Molekulargewicht: 210.27 g/mol
InChI-Schlüssel: NGFPWRMWKFFWRD-FLIBITNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole is a complex organic compound with a unique structure that includes an isoindole ring

Vorbereitungsmethoden

The synthesis of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole typically involves multiple steps. One common method includes the reaction of an appropriate precursor with nitromethane under specific conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.

Analyse Chemischer Reaktionen

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur at different positions on the isoindole ring, depending on the reagents and conditions used.

Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and equipment. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It may have applications in drug development due to its unique structure and reactivity.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The exact mechanism may vary based on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-Ethyloctahydro-1-(nitromethylene)-1H-isoindole can be compared with other similar compounds, such as:

    2-Naphthalenol: This compound has a different structure but shares some chemical properties.

    Tetramethyl acetyloctahydronaphthalenes: These compounds have similar applications in industry and research.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

56593-86-3

Molekularformel

C11H18N2O2

Molekulargewicht

210.27 g/mol

IUPAC-Name

(3Z)-2-ethyl-3-(nitromethylidene)-3a,4,5,6,7,7a-hexahydro-1H-isoindole

InChI

InChI=1S/C11H18N2O2/c1-2-12-7-9-5-3-4-6-10(9)11(12)8-13(14)15/h8-10H,2-7H2,1H3/b11-8-

InChI-Schlüssel

NGFPWRMWKFFWRD-FLIBITNWSA-N

Isomerische SMILES

CCN\1CC2CCCCC2/C1=C/[N+](=O)[O-]

Kanonische SMILES

CCN1CC2CCCCC2C1=C[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.